Scientific Field: Biochemistry and Drug Development
Summary of the Application: “Fmoc-Thr(tBu)-OPfp” is used in Fmoc/tBu solid-phase peptide synthesis. The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields.
Methods of Application: The Fmoc/tBu solid-phase synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields. Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings.
Scientific Field: Medicinal Chemistry.
Summary of the Application: “Fmoc-Thr(tBu)-OPfp” can be used to synthesize chlorofusin analogues.
Methods of Application: The synthesis of chlorofusin analogues involves solid-phase peptide synthesis.
Results or Outcomes: The synthesized chlorofusin analogues can be used for further biological testing to evaluate their anti-tumor activity.
Scientific Field: Bioorganic Chemistry.
Summary of the Application: “Fmoc-Thr(tBu)-OPfp” can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides.
Methods of Application: The synthesis of complex depsipeptides involves solid-phase peptide synthesis.
Results or Outcomes: The synthesized complex depsipeptides can be used for further biological testing to evaluate their biological activities.
Summary of the Application: “Fmoc-Thr(tBu)-OPfp” can be used to synthesize N-methylated amino acids.
Methods of Application: The synthesis of N-methylated amino acids involves solid-phase synthesis. Two strategies for the alkylation step were compared, employing either dimethyl sulfate or methyl iodide in the Biron−Kessler method.
Results or Outcomes: The desired amino acids, Fmoc-N-Me-Thr (tBu)-OH and Fmoc-N-Me-βAla-OH, were synthesized by both strategies with high yield and purity.
Fmoc-Thr(tBu)-OPfp, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-threonine pentafluorophenyl ester, is a derivative of the amino acid threonine. This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group and a tert-butyl (tBu) protecting group on the hydroxyl side chain, which enhances its stability during peptide synthesis. The pentafluorophenyl (OPfp) ester facilitates the coupling of threonine residues in solid-phase peptide synthesis, making it a valuable reagent in the field of peptide chemistry .
Fmoc-Thr(tBu)-OPfp itself doesn't have a specific mechanism of action. It functions as a protected amino acid building block that allows for the controlled and sequential addition of threonine residues during peptide synthesis. The Fmoc and tBu groups ensure proper chain assembly by protecting specific functional groups until needed for peptide bond formation.
The primary biological activity of Fmoc-Thr(tBu)-OPfp is its role in solid-phase peptide synthesis. It allows for the incorporation of threonine into peptide chains, which can influence various biological functions depending on the sequence and structure of the resulting peptides. The synthesized peptides may exhibit specific cellular effects based on their composition, potentially impacting cell signaling and function .
The synthesis of Fmoc-Thr(tBu)-OPfp typically involves several steps:
In industrial settings, automated peptide synthesizers are often employed to enhance efficiency and yield during production .
Fmoc-Thr(tBu)-OPfp is primarily used in:
Several compounds are similar to Fmoc-Thr(tBu)-OPfp, particularly in their use as building blocks in peptide synthesis. Here are some notable comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Fmoc-Thr(OH) | Fmoc protected threonine without tBu group | Simpler structure, less sterically hindered |
Fmoc-Ala(OH) | Fmoc protected alanine | Lacks hydroxyl protection; used for different peptides |
Fmoc-Gly(OH) | Fmoc protected glycine | Smallest amino acid; often used for flexible linkers |
Fmoc-Lys(Boc) | Fmoc protected lysine with Boc protection | Contains an additional basic side chain |
Fmoc-Thr(tBu)-OPfp stands out due to its dual protection strategy that enhances stability and reactivity during peptide synthesis compared to other simpler or differently protected amino acids .
This compound's ability to facilitate specific coupling reactions while maintaining stability under various synthetic conditions makes it a unique and valuable tool in peptide chemistry.